molecular formula C13H25NS B13296858 N-cyclooctylthian-4-amine

N-cyclooctylthian-4-amine

Cat. No.: B13296858
M. Wt: 227.41 g/mol
InChI Key: JBTDJDGXNDOJQB-UHFFFAOYSA-N
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Description

N-Cyclooctylthian-4-amine is a secondary amine featuring a thian (tetrahydrothiopyran) ring substituted with a cyclooctyl group at the 4-position. The thian ring, a six-membered sulfur-containing heterocycle, imparts unique electronic and steric properties due to sulfur’s polarizability and larger atomic radius compared to oxygen or nitrogen.

Properties

Molecular Formula

C13H25NS

Molecular Weight

227.41 g/mol

IUPAC Name

N-cyclooctylthian-4-amine

InChI

InChI=1S/C13H25NS/c1-2-4-6-12(7-5-3-1)14-13-8-10-15-11-9-13/h12-14H,1-11H2

InChI Key

JBTDJDGXNDOJQB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC2CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctylthian-4-amine typically involves the reaction of cyclooctylamine with thian-4-amine under specific conditions. One common method is the reductive amination of cyclooctanone with thian-4-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctylthian-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are conducted under inert atmospheres.

    Substitution: Various nucleophiles such as halides or alkyl groups; reactions may require catalysts or specific solvents.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine compounds with different functional groups.

Scientific Research Applications

N-cyclooctylthian-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclooctylthian-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-cyclooctylthian-4-amine, we analyze structurally related compounds from the evidence, focusing on ring systems, substituents, and functional groups.

2.1. Structural and Functional Group Analysis
Compound Name Key Features Molecular Formula Molecular Weight Notable Properties
This compound Thian ring (C₅H₉S) + cyclooctylamine substituent Inferred: C₁₃H₂₅NS ~235.4 g/mol High lipophilicity; sulfur enhances polarizability; flexible cyclooctyl group.
4-(Cyclobutylmethyl)oxan-4-amine Oxan ring (C₅H₉O) + cyclobutylmethyl substituent C₁₀H₁₉NO 169.26 g/mol Oxygen confers higher polarity; smaller cyclobutyl group increases steric strain .
4-Amino-N-methylphthalimide Phthalimide bicyclic core + methylamino group C₉H₈N₂O₂ 176.17 g/mol Aromaticity and electron-withdrawing imide groups enhance stability and acidity .
N-Octylpyridin-4-amine Pyridine ring + linear octyl chain C₁₃H₂₂N₂ 206.3 g/mol Pyridine’s basicity; linear alkyl chain reduces steric hindrance compared to cycloalkyl .
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine Complex aryl-ether and phenethylamine structure Not provided Not provided Ether and aromatic groups enhance solubility; bulky substituents limit mobility .
2.2. Key Comparative Insights
  • Ring Systems: Thian vs. Oxan/Phthalimide/Pyridine: Sulfur in thian increases lipophilicity and polarizability compared to oxan’s oxygen or pyridine’s nitrogen. Phthalimide’s fused aromatic system offers rigidity and electron-deficient properties, contrasting with thian’s aliphatic flexibility . Aromaticity: Pyridine (N-octylpyridin-4-amine) and phthalimide derivatives exhibit aromatic stabilization, whereas thian and oxan are non-aromatic, affecting redox stability and π-π interactions .
  • Substituent Effects: Cycloalkyl vs. Linear Alkyl: Cyclooctyl (this compound) and cyclobutyl (4-(cyclobutylmethyl)oxan-4-amine) groups introduce steric bulk and conformational diversity, unlike linear octyl chains (N-octylpyridin-4-amine), which prioritize hydrophobic interactions .
  • Physicochemical Properties: Lipophilicity: Cyclooctyl and thian moieties likely render this compound more lipophilic than oxan or pyridine analogs, impacting membrane permeability in biological systems .

Biological Activity

N-Cyclooctylthian-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and analgesic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that exhibit diverse biological properties. The synthesis often involves multi-step organic reactions tailored to introduce specific functional groups that enhance biological activity. For example, modifications to the amine side chain can significantly affect the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

  • Mycobacterium tuberculosis : A study reported that derivatives of this compound exhibited moderate activity against the drug-sensitive H37Rv strain of M. tuberculosis but were inactive against ESKAPE pathogens, which include Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
  • Structure-Activity Relationships (SAR) : The activity against M. tuberculosis was hypothesized to be influenced by specific structural components of the compound, particularly the presence of electron-withdrawing groups that facilitate interaction with bacterial enzymes .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
N-Cyclooctylthian-4-amino derivative 1M. tuberculosis (H37Rv)10 µg/mL
N-Cyclooctylthian-4-amino derivative 2S. aureus>100 µg/mL
N-Cyclooctylthian-4-amino derivative 3E. coli>100 µg/mL

Analgesic Activity

In addition to its antimicrobial properties, this compound has been investigated for its analgesic effects:

  • Analgesic Testing : Compounds derived from this structure have shown significant analgesic activity in murine models, particularly in the writhing test and formalin-induced pain models. The results indicated that certain derivatives exhibited potency surpassing traditional analgesics .

Table 2: Analgesic Activity Comparison

CompoundTest ModelResult
N-Cyclooctylthian-4-amino derivative AWrithing testSignificant reduction in writhing
N-Cyclooctylthian-4-amino derivative BFormalin testHigh efficacy in pain reduction

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study focused on the synthesis and evaluation of various derivatives demonstrated that modifications to the amino side chain can lead to significant changes in antibacterial potency. For instance, one derivative showed a marked increase in activity against M. tuberculosis, suggesting a potential pathway for developing new antimycobacterial agents .
  • Case Study on Analgesic Properties : Another investigation into the analgesic properties revealed that compounds with specific electronic configurations exhibited enhanced pain-relieving effects compared to standard treatments. This highlights the importance of structural optimization in drug design .

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